molecular formula C17H21F3N2O4 B6131198 1-(2-methoxyethyl)-6-oxo-N-[3-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide

1-(2-methoxyethyl)-6-oxo-N-[3-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide

Cat. No.: B6131198
M. Wt: 374.35 g/mol
InChI Key: WXQZDNGCSKZBKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-methoxyethyl)-6-oxo-N-[3-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

1-(2-methoxyethyl)-6-oxo-N-[3-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide is a selective inhibitor of BTK and ITK kinases. BTK is a key mediator of B-cell receptor signaling, and its inhibition leads to the suppression of B-cell activation and proliferation. ITK is involved in T-cell receptor signaling, and its inhibition leads to the suppression of T-cell activation and proliferation. The inhibition of these kinases by this compound leads to the suppression of tumor growth by blocking the activation and proliferation of tumor cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in preclinical models of cancer. In addition, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. This compound has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-methoxyethyl)-6-oxo-N-[3-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide in lab experiments include its potent antitumor activity, favorable pharmacokinetic profile, and good tolerability. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for expertise in organic chemistry.

Future Directions

There are several future directions for the development of 1-(2-methoxyethyl)-6-oxo-N-[3-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide. These include the evaluation of this compound in clinical trials for the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. In addition, the development of new formulations of this compound, such as nanoparticles or liposomes, may improve its pharmacokinetic properties and efficacy. Finally, the combination of this compound with other anticancer agents may enhance its antitumor activity and overcome resistance mechanisms.

Synthesis Methods

The synthesis of 1-(2-methoxyethyl)-6-oxo-N-[3-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide involves several steps that include the reaction of 3-(trifluoromethoxy)benzaldehyde with piperidine-3-carboxylic acid, followed by the addition of 2-methoxyethylamine and coupling with 6-oxo-1,6-dihydropyridine-3-carboxylic acid. The final product is obtained through purification and crystallization techniques. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

1-(2-methoxyethyl)-6-oxo-N-[3-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, this compound has shown potent antitumor activity by inhibiting the activity of Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These kinases are involved in the activation of B-cells and T-cells, respectively, and their inhibition leads to the suppression of tumor growth.

Properties

IUPAC Name

1-(2-methoxyethyl)-6-oxo-N-[[3-(trifluoromethoxy)phenyl]methyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N2O4/c1-25-8-7-22-11-13(5-6-15(22)23)16(24)21-10-12-3-2-4-14(9-12)26-17(18,19)20/h2-4,9,13H,5-8,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQZDNGCSKZBKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC(CCC1=O)C(=O)NCC2=CC(=CC=C2)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.